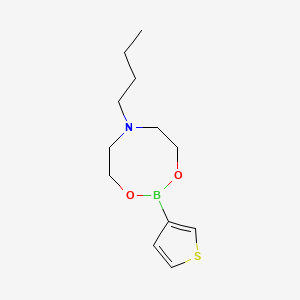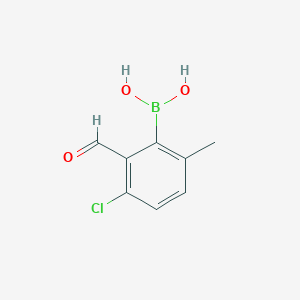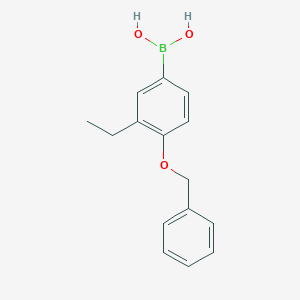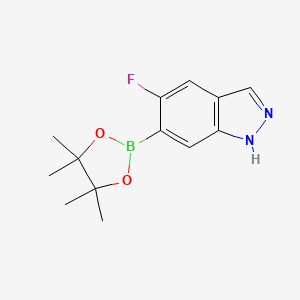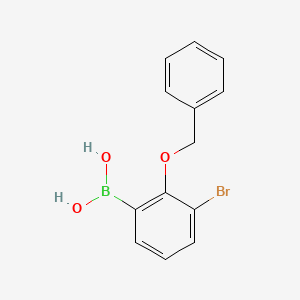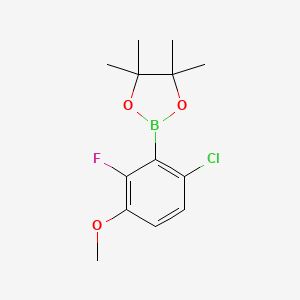
2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester” is a chemical compound that is a derivative of boronic acid . It is a highly valuable building block in organic synthesis . It is used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Synthesis Analysis
The synthesis of this compound involves the protodeboronation of alkyl boronic esters . This process is not well developed and utilizes a radical approach . The kinetics of the reaction is dependent on the substituents in the aromatic ring .Molecular Structure Analysis
The molecular formula of this compound is C13H17BO3 . The IUPAC name is 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde .Chemical Reactions Analysis
This compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
This compound appears as a white to off-white to light yellow solid or crystalline solid . It has a melting point of 58°C to 64°C . Its structure is consistent with 1H-NMR .科学研究应用
2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester has been used in various scientific research applications, such as organic synthesis, biochemical and physiological studies, and drug discovery. It has been used to synthesize various compounds, including biologically active compounds and pharmaceuticals. It has also been used to study the biochemical and physiological effects of various drugs, as well as to investigate the mechanism of action of various drugs.
作用机制
Target of Action
Boronic acid pinacol esters, in general, are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that allows for various transformations, such as formal anti-Markovnikov alkene hydromethylation . This process involves the removal of the boron moiety from the boronic ester, which is a challenging step due to the increased stability of boronic esters .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of new organic compounds. The Suzuki–Miyaura coupling reaction, for instance, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety in the compound can be converted into a broad range of functional groups, enabling various transformations such as oxidations, aminations, halogenations, and C–C-bond-formations .
Pharmacokinetics
It’s important to note that boronic pinacol esters, in general, are only marginally stable in water . Their hydrolysis is considerably accelerated at physiological pH , which could impact their bioavailability.
Result of Action
The result of the compound’s action is the formation of new organic compounds through various transformations. For instance, the protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation. This process has been applied to the synthesis of various complex molecules .
Action Environment
The action of 2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester is influenced by environmental factors such as pH and moisture. The rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH Therefore, these factors must be carefully considered when using these compounds for pharmacological purposes or in chemical transformations .
实验室实验的优点和局限性
2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester has several advantages for laboratory experiments. It is a stable compound that is relatively easy to synthesize and is available commercially. Additionally, it is a relatively low cost reagent, making it an attractive option for laboratories with limited budgets. However, it also has some limitations. For example, it is a relatively toxic compound and should be handled with care. Additionally, it has a relatively short shelf life and should be stored in a cool, dry place.
未来方向
There are a variety of potential future directions for 2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester. For example, it could be used to study the biochemical and physiological effects of other drugs, as well as to investigate the mechanism of action of other drugs. Additionally, it could be used to synthesize other compounds, such as biologically active compounds and pharmaceuticals. Furthermore, it could be used to investigate the potential therapeutic applications of this compound, such as in the treatment of various neurological disorders. Finally, it could be used to investigate the potential toxicological effects of this compound, as well as to investigate the potential drug-drug interactions of this compound.
合成方法
2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester is synthesized by a two-step process. First, 2,5-dimethoxy-4-formylphenylboronic acid (2,5-DFO-PBA) is synthesized by reacting 2,5-dimethoxy-4-formylphenyl magnesium bromide with boron tribromide in dichloromethane. Second, this compound is synthesized by the reaction of 2,5-DFO-PBA with pinacol in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).
安全和危害
属性
IUPAC Name |
2,5-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-8-12(18-5)10(9-17)7-13(11)19-6/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVZZRCBAMCLHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








